4-(Quinazolin-4-ylamino)phenol
Overview
Description
4-(Quinazolin-4-ylamino)phenol is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound has a quinazoline moiety attached to an amino group, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(Quinazolin-4-ylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with 4-aminophenol under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
4-(Quinazolin-4-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Quinazolin-4-ylamino)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its anti-cancer and anti-inflammatory properties, it is investigated as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(Quinazolin-4-ylamino)phenol involves its interaction with specific molecular targets and pathways. The quinazoline moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The phenol group can also contribute to the compound’s antioxidant properties by scavenging free radicals.
Comparison with Similar Compounds
4-(Quinazolin-4-ylamino)phenol can be compared with other similar compounds, such as:
4-(Quinazolin-4-ylamino)aniline: This compound has an aniline group instead of a phenol group, which may result in different biological activities and chemical reactivity.
4-(Quinazolin-4-ylamino)benzoic acid: The presence of a carboxylic acid group instead of a phenol group can alter the compound’s solubility and interaction with biological targets.
4-(Quinazolin-4-ylamino)benzamide: The benzamide group can influence the compound’s pharmacokinetic properties and its potential as a therapeutic agent.
The uniqueness of this compound lies in its specific combination of the quinazoline moiety and the phenol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(quinazolin-4-ylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYIYZYVWCDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351198 | |
Record name | 4-(Quinazolin-4-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34923-98-3 | |
Record name | 4-(Quinazolin-4-ylamino)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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